tert-butyl N-[2-[(7-bromo-5-methyl-4-oxothieno[3,2-c]pyridin-2-yl)methylamino]ethyl]carbamate
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Overview
Description
tert-Butyl N-[2-[(7-bromo-5-methyl-4-oxothieno[3,2-c]pyridin-2-yl)methylamino]ethyl]carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thieno[3,2-c]pyridine core substituted with a bromo group and a tert-butyl carbamate moiety.
Preparation Methods
The synthesis of tert-butyl N-[2-[(7-bromo-5-methyl-4-oxothieno[3,2-c]pyridin-2-yl)methylamino]ethyl]carbamate involves several steps:
Synthesis of 7-bromo-5-methyl-4-oxothieno[3,2-c]pyridine: This intermediate can be synthesized by bromination of 5-methyl-4-oxothieno[3,2-c]pyridine using hydrogen bromide.
Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction.
Formation of the Carbamate: The final step involves the reaction of the amino intermediate with tert-butyl chloroformate to form the carbamate.
Chemical Reactions Analysis
tert-Butyl N-[2-[(7-bromo-5-methyl-4-oxothieno[3,2-c]pyridin-2-yl)methylamino]ethyl]carbamate undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide
Scientific Research Applications
tert-Butyl N-[2-[(7-bromo-5-methyl-4-oxothieno[3,2-c]pyridin-2-yl)methylamino]ethyl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl N-[2-[(7-bromo-5-methyl-4-oxothieno[3,2-c]pyridin-2-yl)methylamino]ethyl]carbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with proteins, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl N-[2-[(7-bromo-5-methyl-4-oxothieno[3,2-c]pyridin-2-yl)methylamino]ethyl]carbamate can be compared with similar compounds such as:
tert-Butyl N-(2-bromoethyl)carbamate: This compound has a similar carbamate structure but lacks the thieno[3,2-c]pyridine core.
tert-Butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate: This compound has a pyridine core with a bromo and hydroxyl group but differs in the substitution pattern
Properties
Molecular Formula |
C16H22BrN3O3S |
---|---|
Molecular Weight |
416.3 g/mol |
IUPAC Name |
tert-butyl N-[2-[(7-bromo-5-methyl-4-oxothieno[3,2-c]pyridin-2-yl)methylamino]ethyl]carbamate |
InChI |
InChI=1S/C16H22BrN3O3S/c1-16(2,3)23-15(22)19-6-5-18-8-10-7-11-13(24-10)12(17)9-20(4)14(11)21/h7,9,18H,5-6,8H2,1-4H3,(H,19,22) |
InChI Key |
LTJJEIDKKAAFNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNCC1=CC2=C(S1)C(=CN(C2=O)C)Br |
Origin of Product |
United States |
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